(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one
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Overview
Description
(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one, also known as chloranthalactone B, is a naturally occurring sesquiterpene lactone. This compound is isolated from the traditional Chinese medicinal plant Chloranthus japonicus. It is known for its unique chemical structure and potential biological activities, particularly its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one involves several steps:
Starting Material: The synthesis begins with a suitable precursor, often a sesquiterpene or related compound.
Cyclization: The precursor undergoes cyclization reactions to form the core structure of the compound.
Functional Group Modifications: Various functional group modifications, such as oxidation and reduction, are performed to introduce the necessary functional groups.
Final Cyclopropanation: The final step involves the formation of the cyclopropane ring, which is a key feature of the compound.
Industrial Production Methods
Most production methods are limited to laboratory-scale synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions
(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: The compound is investigated for its biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: While industrial applications are limited, the compound’s unique structure makes it a subject of interest for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of (5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one involves several molecular targets and pathways:
Inhibition of AP-1 and p38 MAPK Pathways: The compound inhibits the activation of AP-1 and p38 MAPK pathways, which are involved in the production of inflammatory mediators.
Suppression of Inflammatory Mediators: It reduces the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1beta (IL-1beta) in cells.
Comparison with Similar Compounds
Similar Compounds
Chloranthalactone A: Another sesquiterpene lactone with similar anti-inflammatory properties.
Parthenolide: A well-known sesquiterpene lactone with anticancer and anti-inflammatory activities.
Costunolide: A sesquiterpene lactone with a similar core structure and biological activities.
Uniqueness
(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one is unique due to its complex structure, which includes a cyclopropane ring fused to an oxirenoindeno furan system. This structural complexity contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
1,7-dimethyl-11-methylidene-3,5-dioxapentacyclo[8.4.0.02,4.04,8.012,14]tetradec-7-en-6-one |
InChI |
InChI=1S/C15H16O3/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)17-15(10)13(14)18-15/h8-9,11,13H,1,4-5H2,2-3H3 |
InChI Key |
ZKAVFYQAEVFXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(C5C2(O5)OC1=O)C |
Origin of Product |
United States |
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